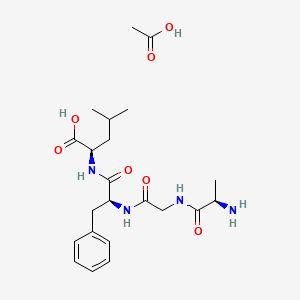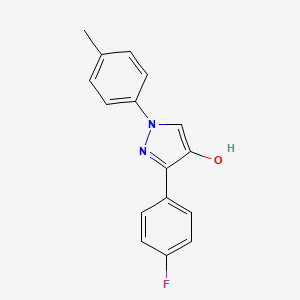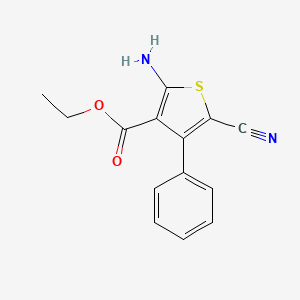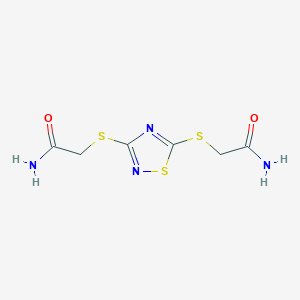
(R)-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol is an organic compound that features a silyl ether protecting group and an alkyne functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol typically involves the protection of an alcohol group with a tert-butyldimethylsilyl (TBDMS) group. This can be achieved using tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base such as imidazole or triethylamine. The alkyne functionality can be introduced through various methods, such as the Sonogashira coupling reaction.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and reproducibility.
Analyse Des Réactions Chimiques
Types of Reactions
®-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol can undergo various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation or other reducing agents.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are commonly employed.
Substitution: Fluoride sources like tetrabutylammonium fluoride (TBAF) can be used to remove the silyl protecting group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne can yield diketones, while reduction can produce alkenes or alkanes.
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol is used as an intermediate in the synthesis of more complex molecules. Its unique functional groups allow for selective reactions and modifications.
Biology and Medicine
In biological and medicinal research, compounds with alkyne groups are often used in click chemistry for bioconjugation and labeling studies. The silyl ether protecting group ensures stability and selectivity during these processes.
Industry
In the industrial sector, such compounds can be used in the production of pharmaceuticals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action for ®-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol depends on its specific application. In synthetic chemistry, the silyl ether group protects the alcohol from unwanted reactions, while the alkyne group can participate in various coupling reactions. The molecular targets and pathways involved are specific to the reactions and processes in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
®-1-((Trimethylsilyl)oxy)but-3-yn-2-ol: Similar structure but with a trimethylsilyl group instead of a tert-butyldimethylsilyl group.
®-1-((tert-Butyldimethylsilyl)oxy)but-2-yn-1-ol: Similar structure but with the alkyne group in a different position.
Uniqueness
®-1-((tert-Butyldimethylsilyl)oxy)but-3-yn-2-ol is unique due to the combination of the tert-butyldimethylsilyl protecting group and the alkyne functionality. This combination allows for selective reactions and stability under various conditions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H20O2Si |
|---|---|
Poids moléculaire |
200.35 g/mol |
Nom IUPAC |
(2R)-1-[tert-butyl(dimethyl)silyl]oxybut-3-yn-2-ol |
InChI |
InChI=1S/C10H20O2Si/c1-7-9(11)8-12-13(5,6)10(2,3)4/h1,9,11H,8H2,2-6H3/t9-/m1/s1 |
Clé InChI |
RSIBPEBNXDSOJQ-SECBINFHSA-N |
SMILES isomérique |
CC(C)(C)[Si](C)(C)OC[C@@H](C#C)O |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCC(C#C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1-Piperazinyl)nicotinoyl]piperidine](/img/structure/B12050163.png)

![2-{[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050173.png)


![N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12050197.png)
![Des-Arg10-Hoe 140 (D-Arg-[Hyp3, Thi5, D-Tic7, Oic8]-des-Arg9-Bradykinin)](/img/structure/B12050198.png)



![2-[4-(Trifluoromethoxy)phenyl]cyclopropan-1-amine](/img/structure/B12050230.png)


![2-[(2-Furylmethyl)amino]-3-[(Z)-(3-octyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B12050237.png)
